5-Benzoyl-2-benzimidazolinone
Overview
Description
5-Benzoyl-2-benzimidazolinone is an organic compound that belongs to the benzimidazolinone family It is characterized by a benzimidazolinone core structure with a benzoyl group attached at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-2-benzimidazolinone typically involves the reaction of 1,2-diaminobenzene with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazolinone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Benzoyl-2-benzimidazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinazolinone derivatives, reduced benzimidazole compounds, and various substituted benzimidazolinones .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-2-benzimidazolinone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity.
Comparison with Similar Compounds
2-Benzimidazolinone: Shares a similar core structure but lacks the benzoyl group.
Quinazolinone: A structurally related compound with a different ring system.
Mebendazole: A benzimidazole derivative with significant pharmacological activity.
Uniqueness: 5-Benzoyl-2-benzimidazolinone is unique due to the presence of the benzoyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other benzimidazolinones and contributes to its wide range of applications .
Properties
IUPAC Name |
5-benzoyl-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBCTWDCEBWLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175756 | |
Record name | 5-Benzoyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21472-33-3 | |
Record name | 5-Benzoyl-2-benzimidazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzoyl-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BENZOYL-2-BENZIMIDAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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